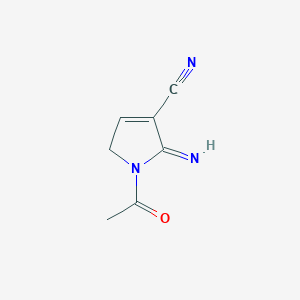![molecular formula C7H10BrN3OS B12854532 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be obtained.
Oxidation products: Oxidized forms of the thiadiazole ring, such as sulfoxides or sulfones.
Reduction products: Reduced forms of the thiadiazole ring, potentially leading to the formation of thiadiazoline derivatives.
Applications De Recherche Scientifique
Medicinal chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties.
Agriculture: Explored as a potential pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, disrupting their normal function and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide: A structurally similar compound with a propionamide group instead of a butyramide group.
5-Methyl-1,3,4-thiadiazole-2-amine: The parent compound used in the synthesis of 2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the butyramide group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H10BrN3OS |
|---|---|
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H10BrN3OS/c1-3-5(8)6(12)9-7-11-10-4(2)13-7/h5H,3H2,1-2H3,(H,9,11,12) |
Clé InChI |
PYFBRIXZARWTAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=NN=C(S1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


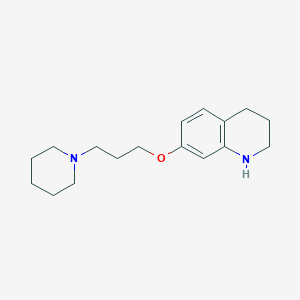

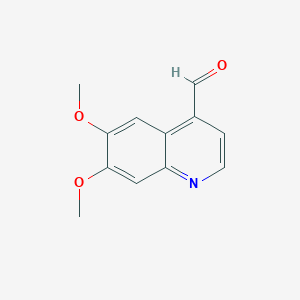
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
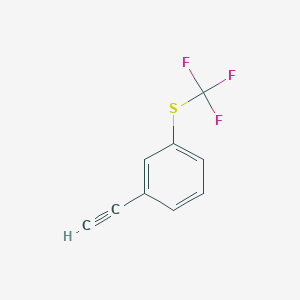
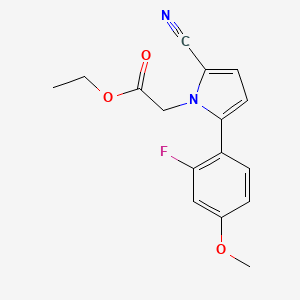
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
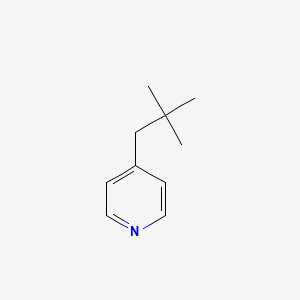

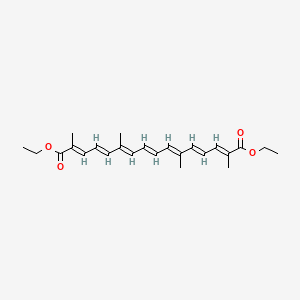
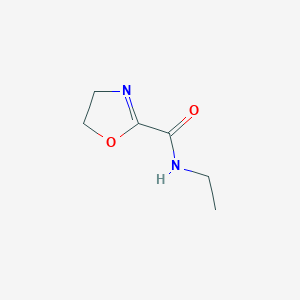
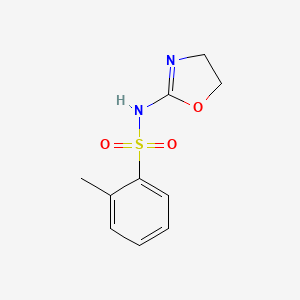
![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
